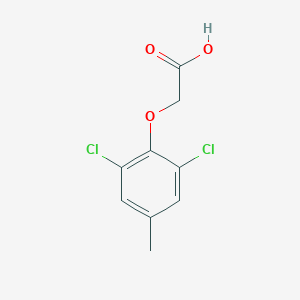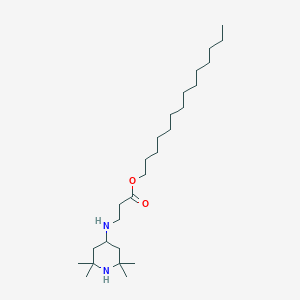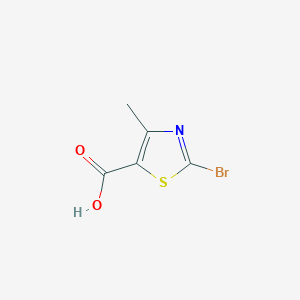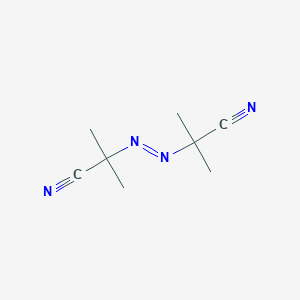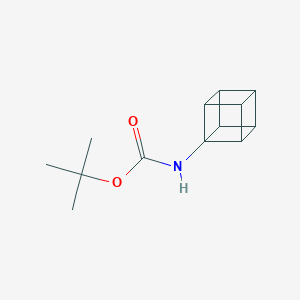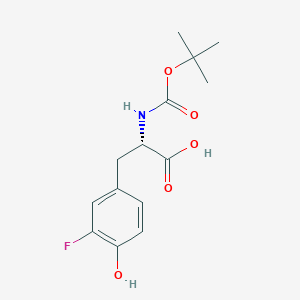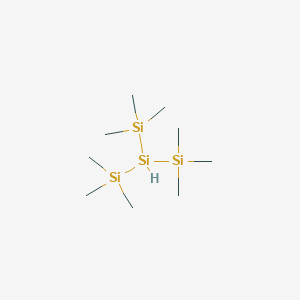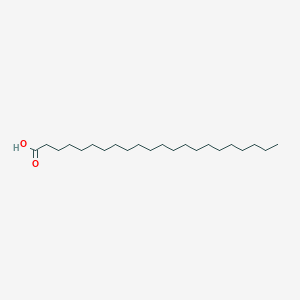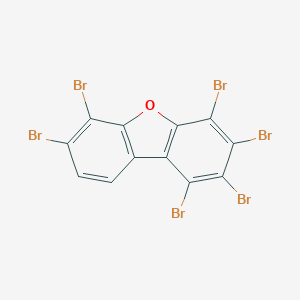
1,2,3,4,6,7-Hexabromodibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,6,7-Hexabromodibenzofuran (HxBDF) is a toxic compound that belongs to the group of brominated flame retardants. It is a persistent organic pollutant (POP) that poses a significant threat to the environment and human health. HxBDF is produced as a byproduct during the manufacturing of polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants in various products, including electronics, textiles, and plastics.
Mécanisme D'action
The mechanism of action of 1,2,3,4,6,7-Hexabromodibenzofuran is not fully understood, but it is believed to involve the disruption of cellular signaling pathways and the induction of oxidative stress. 1,2,3,4,6,7-Hexabromodibenzofuran can also bind to and activate aryl hydrocarbon receptors (AhRs), which are involved in the regulation of gene expression and cellular differentiation.
Biochemical and Physiological Effects
1,2,3,4,6,7-Hexabromodibenzofuran has been shown to have a range of biochemical and physiological effects, including the inhibition of enzyme activity, the disruption of hormone signaling, and the induction of DNA damage. 1,2,3,4,6,7-Hexabromodibenzofuran can also cause oxidative stress and inflammation, which can lead to tissue damage and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,2,3,4,6,7-Hexabromodibenzofuran in laboratory experiments is its high toxicity, which allows for the study of its effects at low concentrations. However, 1,2,3,4,6,7-Hexabromodibenzofuran is also highly persistent and bioaccumulative, which can make it difficult to control for environmental exposure in laboratory settings.
List of
Orientations Futures
1. Investigating the effects of 1,2,3,4,6,7-Hexabromodibenzofuran on the microbiome and gut health.
2. Studying the synergistic effects of 1,2,3,4,6,7-Hexabromodibenzofuran and other flame retardants on human health.
3. Developing new methods for the detection and analysis of 1,2,3,4,6,7-Hexabromodibenzofuran in environmental samples.
4. Examining the effects of 1,2,3,4,6,7-Hexabromodibenzofuran on non-human species, including wildlife and aquatic organisms.
5. Investigating the potential for 1,2,3,4,6,7-Hexabromodibenzofuran to bioaccumulate in food chains and impact human health through the consumption of contaminated food.
6. Developing new flame retardant technologies that do not rely on the use of toxic compounds like 1,2,3,4,6,7-Hexabromodibenzofuran.
7. Studying the long-term effects of 1,2,3,4,6,7-Hexabromodibenzofuran exposure on human health, including the potential for chronic diseases such as cancer and neurological disorders.
Méthodes De Synthèse
1,2,3,4,6,7-Hexabromodibenzofuran is synthesized by the bromination of dibenzofuran using a mixture of bromine and iron as a catalyst. The reaction takes place at high temperatures and yields a mixture of brominated dibenzofurans, including 1,2,3,4,6,7-Hexabromodibenzofuran.
Applications De Recherche Scientifique
1,2,3,4,6,7-Hexabromodibenzofuran has been extensively studied for its toxicological properties, including its effects on the environment and human health. Scientific research has shown that 1,2,3,4,6,7-Hexabromodibenzofuran is a potent neurotoxin that can cause developmental and reproductive abnormalities, as well as immunotoxicity and carcinogenicity.
Propriétés
Numéro CAS |
124388-78-9 |
|---|---|
Nom du produit |
1,2,3,4,6,7-Hexabromodibenzofuran |
Formule moléculaire |
C12H2Br6O |
Poids moléculaire |
641.6 g/mol |
Nom IUPAC |
1,2,3,4,6,7-hexabromodibenzofuran |
InChI |
InChI=1S/C12H2Br6O/c13-4-2-1-3-5-7(15)8(16)9(17)10(18)12(5)19-11(3)6(4)14/h1-2H |
Clé InChI |
YIOFXZCOWPMYPC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1C3=C(O2)C(=C(C(=C3Br)Br)Br)Br)Br)Br |
SMILES canonique |
C1=CC(=C(C2=C1C3=C(O2)C(=C(C(=C3Br)Br)Br)Br)Br)Br |
Autres numéros CAS |
124388-78-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



